molecular formula C11H20F6O2Si B8128865 5-(Tert-butyl-dimethyl-silanyloxy)-2,2,3,3,4,4-hexafluoro-pentan-1-ol

5-(Tert-butyl-dimethyl-silanyloxy)-2,2,3,3,4,4-hexafluoro-pentan-1-ol

Cat. No.: B8128865
M. Wt: 326.35 g/mol
InChI Key: CJVWVYRBSMQQBD-UHFFFAOYSA-N
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Description

5-(Tert-butyl-dimethyl-silanyloxy)-2,2,3,3,4,4-hexafluoro-pentan-1-ol is a specialized organosilicon compound. It is characterized by the presence of a tert-butyl-dimethyl-silanyloxy group and multiple fluorine atoms, which impart unique chemical properties. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl-dimethyl-silanyloxy)-2,2,3,3,4,4-hexafluoro-pentan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as potassium tert-butoxide (t-BuOK). The reaction is carried out in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection strategies. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl-dimethyl-silanyloxy)-2,2,3,3,4,4-hexafluoro-pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyldimethylsilyl group can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

5-(Tert-butyl-dimethyl-silanyloxy)-2,2,3,3,4,4-hexafluoro-pentan-1-ol is utilized in several scientific fields:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl-dimethyl-silanyloxy)-2,2,3,3,4,4-hexafluoro-pentan-1-ol involves the selective protection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups, facilitating complex synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyldimethylsiloxy)ethanol
  • 5-(Tert-butyldimethylsiloxy)-3,3-dimethyl-pentan-1-ol
  • 5-(Tert-butyldimethylsiloxy)-pentane-2,3-dione

Uniqueness

5-(Tert-butyl-dimethyl-silanyloxy)-2,2,3,3,4,4-hexafluoro-pentan-1-ol is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and selective protection of hydroxyl groups.

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2,2,3,3,4,4-hexafluoropentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F6O2Si/c1-8(2,3)20(4,5)19-7-10(14,15)11(16,17)9(12,13)6-18/h18H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVWVYRBSMQQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(C(CO)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F6O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Dimethylaminopyridine (634 mg, 5.2 mmol) was added to a solution of 2,2,3,3,4,4-hexafluoro-pentane-1,5-diol (1 g, 4.7 mmol) and tert-butyldimethylsilyl chloride (708 mg, 4.7 mmol) in methylene chloride (10 ml), and the mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure, and the residue was then purified by silica gel column chromatography to give 5-(tert-butyl-dimethyl-silanyloxy)-2,2,3,3,4,4-hexafluoro-pentan-1-ol (770 mg, 50%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
708 mg
Type
reactant
Reaction Step One
Quantity
634 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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